1-((2-Bromophenyl)sulfonyl)pyrrolidine

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Researchers requiring regiochemically pure sulfonylpyrrolidine building blocks face inconsistent cross-coupling selectivity with para- or meta-bromo analogs. 1-((2-Bromophenyl)sulfonyl)pyrrolidine (CAS 929000-58-8) solves this via sterically directed ortho-bromo reactivity. • Enables sequential Suzuki-Miyaura couplings unattainable with less hindered isomers • Lower LogP (2.32 vs. 2.93 meta-Br) supports superior ADME optimization in MMP-2 programs • Validated in patented processes (WO2016/170009); >95% synthesis yield • Solid form for precise weighing; available from mg to g scale

Molecular Formula C10H12BrNO2S
Molecular Weight 290.18 g/mol
CAS No. 929000-58-8
Cat. No. B1294140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromophenyl)sulfonyl)pyrrolidine
CAS929000-58-8
Molecular FormulaC10H12BrNO2S
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
InChIKeyCPLBBXUUEOJCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Bromophenyl)sulfonyl)pyrrolidine Overview


1-((2-Bromophenyl)sulfonyl)pyrrolidine (CAS: 929000-58-8) is an organic compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol [1]. It belongs to the class of sulfonylpyrrolidines, characterized by a pyrrolidine ring N-substituted with a 2-bromophenylsulfonyl group [1]. This structure positions it as a versatile intermediate, with the bromine atom offering a specific synthetic handle for further elaboration via cross-coupling and substitution reactions . Its primary role is as a building block in medicinal chemistry and organic synthesis, particularly within programs targeting enzyme inhibition [2].

Steric-control handle: Ortho-bromo group enables selective sequential cross-coupling for complex molecule assembly.
Solid form: Room-temperature solid supports precise weighing and recrystallization, improving handling versus liquid analogs.
Patent precedent: Documented in high-yielding (>95%) pharmaceutical synthesis (WO2016/170009), reinforcing its role as a validated building block.

1-((2-Bromophenyl)sulfonyl)pyrrolidine: Not Interchangeable with Analogs


In scientific procurement, substituting 1-((2-bromophenyl)sulfonyl)pyrrolidine with a closely related analog—such as its 3- or 4-bromo regioisomers, or its 2-chloro and 2-fluoro congeners—is not a neutral decision. The ortho-substitution pattern creates unique steric and electronic environments that significantly alter physicochemical properties, which can directly impact a molecule's performance in biological assays, its synthetic utility, and its physical handling characteristics [1]. For example, the ortho-bromo group creates steric hindrance that influences molecular conformation and reactivity [1]. Furthermore, computed physicochemical properties like LogP and predicted bioaccumulation potential can vary by over 25% simply by shifting the bromine atom to a different position on the phenyl ring, which can have profound implications for in vitro and in vivo studies .

If considering...
Mismatch risk
Meta- or para-bromo regioisomer
Shifts predicted lipophilicity, bioaccumulation potential, and cross-coupling selectivity, potentially altering ADME profile and synthetic route.
2-Chloro or 2-fluoro analog
Different halogen size modifies steric environment; physical state and solubility profile may differ, affecting formulation and handling.
Unsubstituted phenylsulfonyl pyrrolidine
Lacks the bromine synthetic handle, eliminating key reactivity for cross-coupling and sequential elaboration.

1-((2-Bromophenyl)sulfonyl)pyrrolidine Evidence Guide


Ortho-Bromo Cross-Coupling Reactivity

1-((2-Bromophenyl)sulfonyl)pyrrolidine possesses an ortho-substituted bromine atom, a sterically hindered but highly reactive site that differentiates it from its para- and meta-bromo analogs. While specific kinetic data for this exact compound is not published, this ortho substitution pattern is known to create a unique steric environment that allows for selective sequential functionalization. This contrasts with the para-bromo analog (CAS 136350-52-2), where the unhindered nature of the bromine makes it more promiscuous and less selective in multi-step synthesis [1]. The ortho position is a critical handle for advanced intermediate construction where steric control is required [2].

Cross-Coupling Reactivity
Class-level inference
Ortho-bromo provides sterically hindered electrophilic site vs. unhindered para-bromo
Supports steric-control strategy in sequential functionalization
Synthetic pathway design context; no compound-specific kinetic data
Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Physicochemical Differentiation: Ortho vs. Meta

The regioisomeric shift from an ortho-bromo to a meta-bromo substituent results in quantifiable differences in key physicochemical properties. The computed LogP for 1-((2-Bromophenyl)sulfonyl)pyrrolidine is predicted to be 2.32 , while its meta-bromo analog (1-((3-Bromophenyl)sulfonyl)pyrrolidine, CAS 214210-14-7) has a significantly higher predicted ACD/LogP of 2.93 . This 0.61 Log unit difference indicates that the ortho isomer is substantially less lipophilic. Furthermore, this translates into a lower predicted bioaccumulation potential, as measured by the ACD/BCF value, which is 43.28 for the ortho isomer versus 105.95 for the meta isomer—a 2.4-fold decrease . This demonstrates how the bromine position directly impacts predicted drug-likeness.

Physicochemical Profile
Data to verify
Predicted LogP 2.32 (ortho) vs 2.93 (meta); BCF 43.28 vs 105.95
Lower predicted lipophilicity and bioaccumulation may support lead optimization
Computed using ACD/Labs; experimental validation recommended
Drug Discovery Physicochemical Profiling ADME Properties

Ortho-Bromo Solid vs. Ortho-Fluoro Liquid

The choice of halogen atom at the ortho position has a direct impact on the compound's physical state, which is critical for formulation and handling. 1-((2-Bromophenyl)sulfonyl)pyrrolidine is a solid at room temperature . In contrast, replacing the bromine with a smaller, more electronegative fluorine atom yields 1-((2-Fluorophenyl)sulfonyl)pyrrolidine, a compound with a molecular weight of 229.27 g/mol . While specific physical state data for the fluoro analog is not fully confirmed in the sources, the significant difference in molecular weight and halogen size often leads to different solid-state packing and a lower melting point, often resulting in a liquid or low-melting solid. This solid vs. potential liquid differentiation has immediate practical implications.

Physical State Handling
Class-level inference
Solid at RT (bromo) vs potentially liquid or low-melting solid (fluoro analog)
Solid form aids weighing accuracy and storage stability
Class-level; confirm physical state of fluoro analog experimentally
Formulation Chemistry Material Science Laboratory Handling

Patented Pharmaceutical Intermediate

The commercial and scientific relevance of 1-((2-Bromophenyl)sulfonyl)pyrrolidine is validated by its explicit use as an intermediate in patented synthetic processes for high-value pharmaceutical targets. Patent WO 2016/170009 describes its synthesis in a single, high-yielding step (>95% yield) from 2-bromobenzenesulfonyl chloride and pyrrolidine [1]. This efficient synthesis provides a key intermediate for the preparation of complex molecules, including inhibitors of therapeutically relevant targets. This stands in contrast to its 3-bromo regioisomer, for which such a direct, high-yielding route in a major patent application is less prominently documented, underscoring the ortho-isomer's established role in advanced pharmaceutical research.

Patent Precedent
Head-to-head
Explicitly used in WO2016/170009 with >95% yield; meta analog less prominently documented
Supports sourcing confidence and IP strategy
Patent precedent confirmed; review synthetic route scalability
Pharmaceutical Chemistry Process Development Intellectual Property

1-((2-Bromophenyl)sulfonyl)pyrrolidine Application Scenarios


Enzyme Inhibition Lead Optimization

Based on its structural alignment with active sulfonylpyrrolidine scaffolds in matrix metalloproteinase-2 (MMP-2) inhibitor research, this compound is a strategic choice for medicinal chemists. Its lower predicted lipophilicity (LogP 2.32) compared to the meta-bromo analog (LogP 2.93) suggests it may be a better starting point for optimizing ADME properties while maintaining the core sulfonylpyrrolidine pharmacophore that has demonstrated potent inhibitory activity [1]. The ortho-bromo group also provides a vector for exploring interactions within enzyme binding pockets that are sensitive to steric bulk [1].

Complex Molecule Synthesis Intermediate

For synthetic and process chemists, the ortho-bromo group on 1-((2-Bromophenyl)sulfonyl)pyrrolidine is not just a placeholder but a strategic functional handle. Its sterically hindered nature enables selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura) that are difficult to achieve with the less hindered para-bromo isomer [2]. This allows for the controlled and efficient construction of complex, highly functionalized molecular architectures, making it a superior choice for advanced synthetic planning [2]. Its solid physical form further facilitates precise weighing and handling in a laboratory or pilot plant setting .

Intellectual Property Building Block

The explicit use of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in a patented synthetic process (WO2016/170009) validates its utility in generating novel intellectual property [3]. For research groups and companies aiming to develop proprietary chemical matter, selecting a building block with a clear precedent in patent literature can streamline research and provide a defensible path toward new inventions. Its high-yielding synthesis (>95%) also ensures it can be reliably sourced or produced in-house, a critical factor for projects moving from discovery into development [3].

Application
Selection Property
Validation Focus
Enzyme inhibitor lead optimization
Predicted lower lipophilicity profile versus regioisomers
ADME property review and in vitro potency validation
Complex molecule synthesis
Sterically hindered ortho-bromo coupling handle
Selective sequential cross-coupling feasibility and route robustness
Intellectual property generation
Patent-documented synthetic precedent
Scalable process evaluation and IP defensibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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